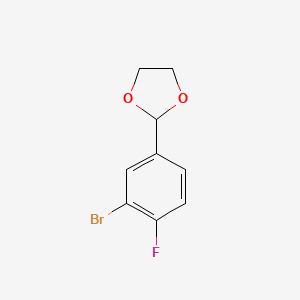
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane
Cat. No. B1599642
Key on ui cas rn:
77771-04-1
M. Wt: 247.06 g/mol
InChI Key: OATOZCSPTSMOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04845249
Procedure details


26 g (0.24 mol) of trimethylchlorosilane were added to a mixture of 20.3 g (0.1 mol) of 3-bromo-4-fluoro-benzaldehyde and 6.8 g (0.11 mol) of ethane-1,2-diol and the mixture was heated to 100° C. for 3 hours. After cooling to room temperature, 100 ml of toluene were added and the mixture was shaken twice with 50 ml of ice-water each time. The organic phase was dried over sodium sulphate and evaporated in vacuo. The residue was distilled in vacuo. 21 g (85% of theory) of 3-bromo-4-fluoro-benzaldehyde ethyleneacetal were thus obtained in the form of a colorless oil with a boiling point of 79°-81° C./0.1 mm Hg.



[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two


Yield
85%
Identifiers


|
REACTION_CXSMILES
|
C[Si](C)(C)Cl.[Br:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=1[F:15])[CH:10]=[O:11].[CH2:16](O)[CH2:17][OH:18]>C1(C)C=CC=CC=1>[CH2:17]1[O:18][CH:10]([C:9]2[CH:12]=[CH:13][C:14]([F:15])=[C:7]([Br:6])[CH:8]=2)[O:11][CH2:16]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
26 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](Cl)(C)C
|
|
Name
|
|
|
Quantity
|
20.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=O)C=CC1F
|
|
Name
|
|
|
Quantity
|
6.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1COC(C2=CC(=C(C=C2)F)Br)O1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 21 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
